N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with chlorophenyl, fluorophenyl, methyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a triazole intermediate, followed by the introduction of the pyrimidine ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The use of advanced technologies and equipment is essential to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents.
Scientific Research Applications
N-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-CHLORO-2-METHYLPHENYL)-2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- 6-NITRO-1,2,4-TRIAZOLO[1,5-A]PYRIMIDINE
Uniqueness
N-(4-CHLOROPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C20H17ClFN5OS |
---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H17ClFN5OS/c1-11-16(18(28)24-15-9-5-13(21)6-10-15)17(12-3-7-14(22)8-4-12)27-19(23-11)25-20(26-27)29-2/h3-10,17H,1-2H3,(H,24,28)(H,23,25,26) |
InChI Key |
TZVOHSNURPUJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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